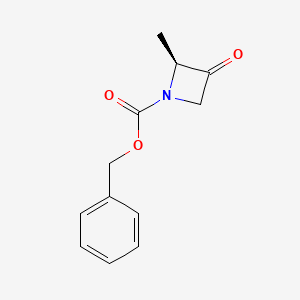
N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-2,4-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a quinoline core, an acetyl group, and a dimethoxybenzamide moiety. While the specific compound is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related research on quinoline derivatives and similar structures.
Synthesis Analysis
The synthesis of quinoline derivatives has been explored in various studies. For instance, quinazolin-4(3H)-ones have been prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid, indicating that acetic acid can facilitate the formation of heterocycles in quinoline synthesis . Additionally, the synthesis of quinoline derivatives through intramolecular Friedel-Crafts acylation reactions suggests that similar methods could potentially be applied to synthesize the target compound . Moreover, the Passerini three-component reaction has been used to create novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, which could provide insights into multi-component synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal XRD analysis and DFT studies, as demonstrated in the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones . These methods allow for the optimization of molecular structures and comparison with experimental data, ensuring accurate representation of the compound's geometry.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including dehydrogenative coupling, as shown in the synthesis of quinazolin-4(3H)-ones using a nickel catalyst . This suggests that the target compound may also participate in similar reactions, potentially leading to the formation of new bonds or functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their functional groups and molecular geometry. For example, the presence of dimethoxy groups can affect the molecule's electron density and reactivity, as seen in the study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one . Theoretical studies, including the calculation of Fukui functions and local reactivity descriptors, can provide insights into the reactivity and stability of the compound .
科学研究应用
喹唑啉-4(3H)-酮和二氢嘧啶-4(3H)-酮合成
喹唑啉-4(3H)-酮的研究涉及由2-氨基苯甲酰胺和原酯制备,展示了一种与衍生物相关的方法,如N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-2,4-二甲氧基苯甲酰胺。该方法突出了由于其结构多样性和生物活性而在合成具有潜在药物应用的杂环化合物方面的多功能性(Gavin, Annor-Gyamfi, & Bunce, 2018)。
精神和神经调节特性
一项研究探讨了新型3-(N-R,R'-氨基甲基)-2-甲基-1H-喹啉-4-酮的精神和神经调节特性,表明N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-2,4-二甲氧基苯甲酰胺具有相似的特性。这些物质显示出特定的镇静作用和抗健忘症活性,表明它们可能用于治疗神经系统疾病(Podolsky, Shtrygol’, & Zubkov, 2017)。
酰胺衍生物的结构和性质
对含酰胺异喹啉衍生物的结构方面的研究提供了对它们与无机酸相互作用的见解,导致凝胶形成和结晶盐。这项研究可以为N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-2,4-二甲氧基苯甲酰胺在材料科学或作为潜在药物中间体的合成和应用提供信息(Karmakar, Sarma, & Baruah, 2007)。
合成和晶体结构分析
2,4-二甲氧基-四氢嘧啶并[4,5-b]喹啉-6(7H)-酮的多组分合成,包括晶体结构分析,证明了化学多功能性和创造具有特定生物活性的复杂分子的潜力。这项研究可应用于设计和合成相关化合物,如N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-2,4-二甲氧基苯甲酰胺,可能针对特定的生物受体或途径(Patel et al., 2022)。
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-11-15(6-9-18(14)22)21-20(24)17-8-7-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLKCURBJAYIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)


![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2521233.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)
![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)
